
2,2'-(2,2,2-Trichloroethane-1,1-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups attached to a central trichloroethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol typically involves the reaction of trichloroacetaldehyde with phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The trichloroethane moiety can be reduced to form dichloroethane derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Applications De Recherche Scientifique
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trichloroethane moiety may also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane core.
2,2,2-Trichloroethane-1,1-diol: A compound with a similar trichloroethane moiety but different functional groups.
6,6′-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Another compound with a trichloroethane core and additional chlorine substituents on the phenol rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is unique due to its specific arrangement of phenol groups and the trichloroethane moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6621-68-7 |
|---|---|
Formule moléculaire |
C14H11Cl3O2 |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
2-[2,2,2-trichloro-1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-5-1-3-7-11(9)18)10-6-2-4-8-12(10)19/h1-8,13,18-19H |
Clé InChI |
GNXSMNAKPGVLDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


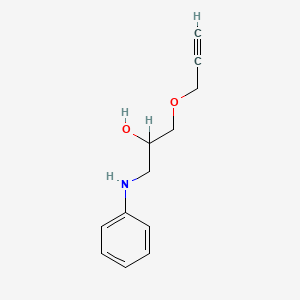
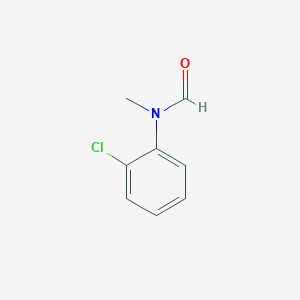
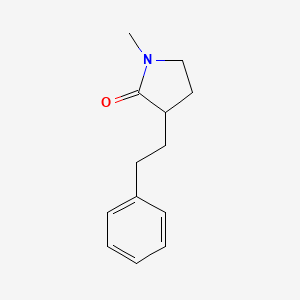
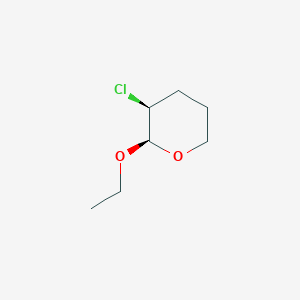





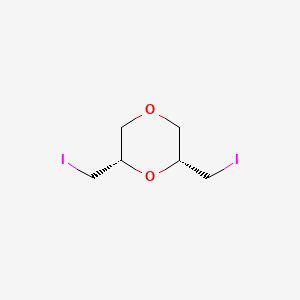
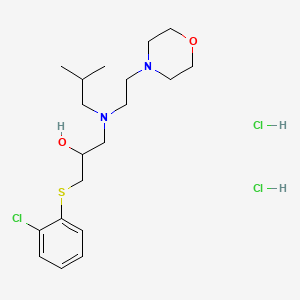
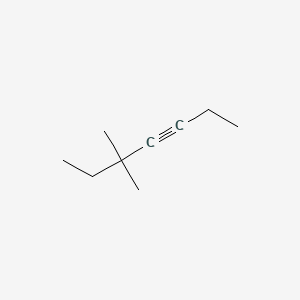
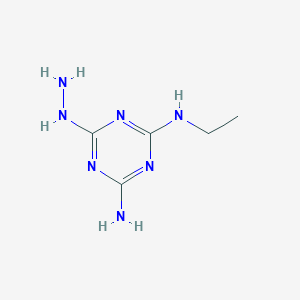
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)
